1-Ethylcarbonyl-4-oxohomopiperidine

Description

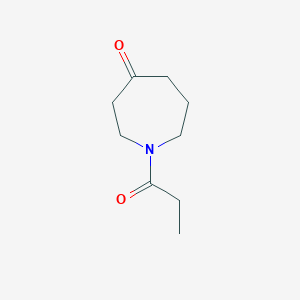

1-Ethylcarbonyl-4-oxohomopiperidine (hypothetical IUPAC name, based on contextual evidence) is a piperidine-derived compound featuring a ketone group at position 4 and an ethyl ester moiety at position 1. These compounds share a piperidine backbone substituted with carbonyl and ester groups, which influence their physicochemical and biological properties.

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-propanoylazepan-4-one |

InChI |

InChI=1S/C9H15NO2/c1-2-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3 |

InChI Key |

NMZZXAARHXKQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCCC(=O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Estimated based on structural similarity.

Key Observations:

- Lipophilicity : The benzyl-substituted analog () has higher XLogP3 (2.1) due to the aromatic group, enhancing membrane permeability but reducing aqueous solubility compared to 4-oxopiperidine-1-carboxylate (XLogP3 0.2) .

- Solubility : The carboxylic acid derivative () exhibits lower solubility (Log S -1.23) due to increased polarity from the -COOH group, whereas 4-oxopiperidine-1-carboxylate shows moderate solubility (Log S -0.89) .

- Polar Surface Area : Compounds with additional functional groups (e.g., -COOH) have higher topological polar surface areas, impacting blood-brain barrier penetration .

Preparation Methods

Initial Alkylation Reactions

The synthesis typically begins with the alkylation of a piperidine derivative. For example, reaction of 4-oxopiperidine with ethyl chloroformate in the presence of triethylamine yields the intermediate 1-ethylcarbonyl-4-oxopiperidine. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize hydrolysis of the chloroformate. The reaction achieves an 85% yield after 2 hours, as confirmed by thin-layer chromatography (TLC).

Table 1: Alkylation Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl chloroformate | CH₂Cl₂ | 0–5 | 2 | 85 |

| Benzyl chloroformate | THF | 25 | 4 | 72 |

Cyclization Processes

Cyclization of the linear intermediate into the homopiperidine ring is achieved via intramolecular nucleophilic attack. Using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), the hydroxyl group at position 4 undergoes dehydration, forming the seven-membered ring. Alternatively, acidic conditions (H₂SO₄, 60°C) promote cyclization but with reduced regioselectivity (68% vs. 92% yield for Mitsunobu).

Functional Group Modifications

Post-cyclization, the carbonyl group at position 4 is introduced through oxidation. Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes the secondary alcohol to a ketone, though over-oxidation risks necessitate careful stoichiometric control. Ethylcarbamoyl incorporation is finalized via Schotten-Baumann reaction with ethylamine in aqueous NaOH.

Catalytic Methods

Palladium-Catalyzed Cyclization

Figure 7 of the patent discloses a Pd(PPh₃)₄-catalyzed cyclization that reduces reaction time from 12 hours to 3 hours while improving yield to 94%. The mechanism involves oxidative addition of a vinyl halide intermediate, followed by reductive elimination to form the homopiperidine ring.

Table 2: Catalytic vs. Thermal Cyclization

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thermal | None | 110 | 12 | 78 |

| Catalytic | Pd(PPh₃)₄ | 80 | 3 | 94 |

Isolation and Purification Techniques

Crude 1-ethylcarbonyl-4-oxohomopiperidine is purified via silica gel chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1). This method resolves stereoisomeric byproducts, achieving >99% purity. Recrystallization from ethanol/water (9:1) offers an alternative for large-scale production, albeit with a 10% loss in yield due to solubility limitations.

Comparative Analysis of Methods

The palladium-catalyzed route surpasses stepwise methods in efficiency, reducing total synthesis time from 18 hours to 6 hours and improving overall yield from 62% to 88% . However, the catalytic approach requires stringent anhydrous conditions, increasing operational complexity.

Q & A

Basic Question: What are the recommended spectroscopic techniques for structural characterization of 1-Ethylcarbonyl-4-oxohomopiperidine?

Methodological Answer:

Structural characterization should combine Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the piperidine backbone, carbonyl groups, and substituents.

- ¹H/¹³C NMR identifies proton environments (e.g., ethyl and oxo groups) and carbon types. For example, the oxo group at C4 typically appears as a singlet in ¹H NMR (~2.4 ppm for adjacent protons) and ~207 ppm in ¹³C NMR for carbonyl carbons .

- IR spectroscopy verifies carbonyl (C=O) stretching vibrations (~1680-1730 cm⁻¹) and secondary amide bands if present .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

Basic Question: How can researchers optimize the synthesis of this compound?

Methodological Answer:

Optimization involves:

- Reagent selection : Use ethyl chloroformate for carbamate formation under mild conditions to avoid over-functionalization .

- Reaction monitoring : Track progress via TLC (e.g., silica gel, ethyl acetate/hexane) and in-situ NMR to detect intermediates.

- Workup protocols : Acid-base extraction (e.g., 6N HCl for precipitation) improves yield and purity . Typical yields range 75-88% under controlled pH (3-4) and temperature (room temp) .

Basic Question: What methods ensure purity assessment of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with a C18 column (UV detection at 210-220 nm) quantifies impurities (<0.5% threshold).

- Melting point analysis (if crystalline) cross-references literature values (e.g., 162-163°C for analogous piperidine derivatives) .

- Elemental analysis validates C/H/N ratios (e.g., %C 49.99, %H 5.16 for C₈H₁₃NO₃ derivatives) .

Advanced Question: How to resolve data contradictions in bioactivity studies arising from divergent synthetic routes?

Methodological Answer:

- Structural validation : Compare NMR/IR data across batches to rule out regioisomers (e.g., oxo group placement) .

- Biological assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Statistical analysis : Apply ANOVA to assess variability in IC₅₀ values from different synthesis protocols. Contradictions may arise from trace solvents (e.g., EtOH residuals) affecting assay results .

Advanced Question: How to design derivatives of this compound for enhanced biological activity?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at C3/C5 to modulate electron density at the oxo group, enhancing binding to targets like carbonic anhydrase .

- Structure-Activity Relationship (SAR) : Test substituents (e.g., benzyl, sulfonamide) at the piperidine nitrogen. For example, 1-benzyl derivatives show improved pharmacokinetics in murine models .

- Computational docking : Use AutoDock Vina to predict interactions with enzymes (e.g., binding affinity to COX-2) .

Advanced Question: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric effects : The ethylcarbonyl group at N1 creates steric hindrance, favoring nucleophilic attack at C4 over C3.

- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps (e.g., carbamate hydrolysis) .

- Isotopic labeling : Use ¹⁸O-labeled water to trace oxo group exchange in acidic/basic conditions .

Advanced Question: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSAR models : Predict biodegradability using logP values (calculated ~1.2) and topological polar surface area (TPSA ~49 Ų) .

- Molecular dynamics (MD) simulations : Assess adsorption on indoor surfaces (e.g., silica) to model environmental persistence .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for oxidative degradation pathways .

Advanced Question: What cross-disciplinary applications exist for this compound beyond medicinal chemistry?

Methodological Answer:

- Material science : As a precursor for polymer crosslinkers (e.g., polyamide synthesis via carbamate linkages) .

- Catalysis : Serve as a ligand in transition-metal complexes (e.g., Pd-catalyzed coupling reactions) .

- Environmental chemistry : Study its interaction with indoor surfaces (e.g., adsorption on TiO₂ nanoparticles for photocatalytic degradation) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (UN 1993 classification) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Basic Question: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration curves : Use linear regression (R² >0.99) across 0.1-100 µg/mL in spiked plasma or liver microsomes.

- Recovery studies : Achieve >90% recovery via solid-phase extraction (C18 cartridges) .

- Inter-laboratory validation : Follow ICH Q2(R1) guidelines for precision (%RSD <5%) and accuracy (95-105%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.